Isoamyl isobutyrate, also known as isopentyl isobutyrate, is an ester commonly found in nature. It contributes to the distinctive aromas of various fruits, including bananas [], and is often used as a flavoring agent in the food industry due to its fruity, rum-like odor []. In scientific research, isoamyl isobutyrate serves as a model compound for studying esterification reactions and exploring novel catalytic systems for its synthesis.
Isoamyl isobutyrate can be derived from natural sources such as certain fruits or synthesized through chemical processes. It belongs to the class of esters, which are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (–O–). The systematic name for isoamyl isobutyrate is 3-methylbutyl 2-methylpropanoate.
The synthesis of isoamyl isobutyrate typically involves the esterification reaction between isoamyl alcohol and isobutyric acid. Various methods can be employed for this synthesis:
Isoamyl isobutyrate has a molecular formula of C₇H₁₄O₂, with a molar mass of approximately 130.19 g/mol. The structure consists of a branched chain with a methyl group attached to both the alcohol and acid components:
This reaction illustrates the formation of isoamyl isobutyrate through esterification, where water is eliminated as a byproduct.
Isoamyl isobutyrate participates in various chemical reactions typical for esters:
The mechanism for the formation of isoamyl isobutyrate through enzymatic catalysis involves several steps:
This mechanism highlights the specificity and efficiency of lipase enzymes in catalyzing esterification reactions under mild conditions.
Isoamyl isobutyrate exhibits several notable physical and chemical properties:
Isoamyl isobutyrate finds extensive applications across various industries:
Furthermore, ongoing research explores its potential use as a biodegradable solvent or plasticizer in materials science.
Isoamyl isobutyrate (systematic name: 3-methylbutyl 2-methylpropanoate) is a branched-chain ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Structurally, it is formed through the esterification reaction between isoamyl alcohol (3-methyl-1-butanol) and isobutyric acid (2-methylpropanoic acid), resulting in the characteristic ester functional group (-COO-) that defines its chemical behavior [9] [10]. The compound's branched alkyl chains contribute significantly to its physicochemical properties, including its relatively low boiling point and hydrophobic character.
Table 1: Physicochemical Properties of Isoamyl Isobutyrate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₁₈O₂ | - |
Molecular Weight | 158.24 g/mol | - |
Appearance | Colorless liquid | Ambient temperature |
Boiling Point | 169-171°C | At 1 atm |
Density | 0.86 g/cm³ | 20°C |
Refractive Index | 1.405-1.410 | 20°C (n20/D) |
Solubility in Water | Insoluble | Ambient temperature |
Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, and most nonpolar solvents | - |
The compound's hydrophobic nature stems from its branched hydrocarbon chains, which limit hydrogen bonding capability with water molecules. This property explains its insolubility in aqueous systems and excellent miscibility with organic solvents like hexane and toluene [6]. Spectroscopic identifiers include the characteristic carbonyl stretching vibration (C=O) at approximately 1740 cm⁻¹ in infrared spectroscopy and distinct NMR signals: ¹H NMR typically shows doublets for the isobutyrate methyl groups (δ 1.10-1.15 ppm) and multiplets for the isoamyl methylene and methine protons (δ 1.60-1.70 and 2.50-2.60 ppm, respectively) [7] [9]. The canonical SMILES representation O=C(OCCC(C)C)C(C)C precisely encodes its structural connectivity, while the InChIKey VFTGLSWXJMRZNB-UHFFFAOYSA-N provides a standardized digital identifier for database searching and computational studies [9].
Natural Occurrence:
Isoamyl isobutyrate occurs naturally in banana cultivars (Musa spp.) and contributes to their characteristic aroma profile. Traces have also been identified in pear varieties (Pyrus communis) and certain fermented beverages, where it forms during microbial metabolism. However, extraction from natural sources remains commercially impractical due to extremely low yields. For instance, obtaining 1 kilogram of pure isoamyl isobutyrate would require processing several tons of fruit material, making this approach economically nonviable for industrial applications [5] [7].
Synthetic Production:
The limitations of natural extraction have driven the development of efficient synthetic routes:
Chemical Synthesis: Conventional production employs acid-catalyzed esterification (typically sulfuric or p-toluenesulfonic acid) between isoamyl alcohol and isobutyric acid under elevated temperatures (110-130°C). While this method delivers high yields (>90%), it suffers from several drawbacks: energy-intensive conditions, requirement for corrosion-resistant equipment, generation of undesirable byproducts, and challenges in achieving "natural" classification for regulatory purposes [5].
Enzymatic Synthesis: Biocatalytic routes using immobilized lipases (e.g., Rhizomucor miehei lipase, Lipozyme® IM-20) have gained prominence as sustainable alternatives. These reactions proceed under mild conditions (ambient to 40°C) in nonaqueous media (e.g., hexane) or solvent-free systems. Response Surface Methodology (RSM) optimization has demonstrated that isoamyl isobutyrate synthesis achieves >95% conversion at enzyme/substrate (E/S) ratios of 10-15 g/mol and substrate concentrations of 1.5-2.0 M within 20-24 hours. This enzymatic approach aligns with "green chemistry" principles by reducing energy consumption, minimizing waste, and qualifying the product as "natural" under FDA and EU regulations when using bio-based substrates [5].
Feedstock Considerations: Isobutyric acid, a key precursor, derives from both petrochemical routes (oxidation of isobutyraldehyde) and biological routes (anaerobic fermentation of organic waste). The latter approach supports circular economy models by valorizing waste streams into valuable flavor compounds [2].
Table 2: Comparison of Isoamyl Isobutyrate Production Methods
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Catalyst | Mineral acids (H₂SO₄, p-TSA) | Immobilized lipases |
Temperature Range | 110-130°C | 25-40°C |
Reaction Time | 4-8 hours | 18-30 hours |
Yield | 90-95% | 85-98% |
"Natural" Classification | Generally not achieved | Achievable with natural substrates |
Byproducts | Sulfonates, dehydration products | Minimal (water only) |
Downstream Processing | Complex (neutralization, washing) | Simplified (enzyme filtration) |
Energy Intensity | High | Low |
The industrial significance of isoamyl isobutyrate dates to the early 20th century with the burgeoning flavor and fragrance industry. Its recognition by the Flavor and Extract Manufacturers Association (FEMA #3507) in the 1960s codified its safety approval for food use, cementing its commercial status [7] [8]. Today, it holds regulatory approvals including FDA GRAS status, EU food flavoring authorization, and Kosher certification, facilitating its global use [7] [8].
The compound's industrial relevance spans multiple sectors:
Flavor Industry: As a key flavor compound, it imparts fruity notes essential in banana, pear, and strawberry flavor formulations for baked goods, candies, beverages, and dairy products. Its low odor threshold (approximately 0.1 ppm) ensures significant sensory impact even at minute concentrations [5] [7].
Fragrance Industry: Incorporated in fine perfumes, personal care products (shampoos, lotions), and cosmetic formulations for its fruity top notes and ability to blend harmoniously with floral and woody scent components. The compound exhibits moderate persistence in fragrance matrices [7] [8].
Pharmaceuticals: Functions as a biocompatible solvent and excipient enhancing drug solubility. Its ester functionality makes it suitable for use in encapsulation matrices and as a carrier for active pharmaceutical ingredients [7] [8].
Chemical Synthesis: Serves as a versatile solvent for organic reactions and a building block for synthesizing more complex molecules. Its branched structure provides steric hindrance useful in chiral syntheses [6] [8].
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